molecular formula C19H18ClN3O2 B2869436 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide CAS No. 1795209-30-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide

Cat. No. B2869436
CAS RN: 1795209-30-1
M. Wt: 355.82
InChI Key: KRQKRAKZIDSLPD-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide” is a chemical compound that contains a benzoxazole moiety . Benzoxazole is a heterocyclic compound, and it’s a common motif in pharmaceutical compounds due to its diverse spectrum in biological activity .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies. One method involves an electrochemical process using acetic acid as an electrolyte . This method is cleaner, with minimum impurity formation, no metal catalyst used, high atom economy, robust, scalable, and has a broad substrate scope .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized by 1H NMR, 13C NMR, and mass spectroscopy . The carbonyl of 2-pyrrolidinone moiety is stabilized with three hydrogen bonds with Ala51, Met123, and Ser122, the amino acid residues responsible for the catalytic function of the enzyme .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized through various chemical reactions. One such reaction involves coupling various pharmaceutically relevant secondary amines with benzoxazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives have been analyzed in various studies. For instance, 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride, a related compound, is a solid at room temperature .

Scientific Research Applications

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the benzoxazole moiety has been associated with potent anticancer activity against various human cancer cell lines. Research indicates that different heterocyclic moieties attached to the benzoxazole can significantly affect the compound’s efficacy against cancer .

Antioxidant Properties

Compounds with a benzoxazole backbone have shown effective antioxidant activities. These properties are crucial as antioxidants play a protective role in many pathological conditions, including cancer and diabetes. The ability to scavenge free radicals makes these compounds valuable in preventing oxidative stress-induced damage to biomolecules .

Anxiolytic Effects

Benzoxazole derivatives have been reported to serve as non-sedative anxiolytics. This application is particularly important in the development of treatments for anxiety disorders without the sedative side effects commonly associated with other anxiolytic drugs .

Neuroprotective Uses

Some benzoxazole derivatives are used to treat interval loss of nerve function. This neuroprotective aspect suggests potential applications in treating neurodegenerative diseases or injuries that result in nerve damage .

Antimicrobial Activity

The antimicrobial activity of benzoxazole compounds has been documented, with certain derivatives showing improved activity against various pathogens. This includes potential uses in treating infections caused by bacteria such as P. aeruginosa and K. pneumonia .

Molecular Docking Studies

Benzoxazole derivatives have been subjected to molecular docking studies to understand their interactions with proteins. These studies are essential for drug design, helping to predict the affinity and activity of compounds against specific biological targets .

Future Directions

Benzoxazole derivatives have shown potential in various fields, particularly in pharmaceuticals due to their diverse biological activities . Future research could focus on exploring these activities further and developing new drugs based on benzoxazole derivatives .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c20-14-6-3-5-13(11-14)18(24)21-12-15-7-4-10-23(15)19-22-16-8-1-2-9-17(16)25-19/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQKRAKZIDSLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide

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